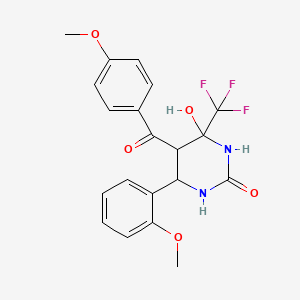![molecular formula C20H15N7OS2 B15031661 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide](/img/structure/B15031661.png)
2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential anticonvulsant properties and has been evaluated for its neurotoxicity and binding properties with epilepsy molecular targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide involves multiple steps. Initially, 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide is synthesized by reacting 2-mercaptobenzothiazole with chloroacetohydrazide under basic conditions. This intermediate is then reacted with 1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-ylamine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives .
Applications De Recherche Scientifique
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Industry: The compound can be used in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism by which 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide exerts its effects involves binding to specific molecular targets in the brain. These targets include GABA (A) alpha-1, glutamate, and GABA (A) delta receptors, as well as the Na/H exchanger. The compound’s interaction with these targets helps modulate neuronal activity, thereby exhibiting anticonvulsant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-((3-methyl-2-thienyl)methylene)acetohydrazide
Uniqueness
What sets 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide apart from similar compounds is its unique combination of the benzothiazole and pyrazolo[3,4-D]pyrimidine moieties. This structural arrangement enhances its binding affinity to epilepsy molecular targets, making it a promising candidate for further research and development in anticonvulsant therapies .
Propriétés
Formule moléculaire |
C20H15N7OS2 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide |
InChI |
InChI=1S/C20H15N7OS2/c28-17(11-29-20-24-15-8-4-5-9-16(15)30-20)25-26-18-14-10-23-27(19(14)22-12-21-18)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,25,28)(H,21,22,26) |
Clé InChI |
LMNOJNDFRPUXTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)CSC4=NC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15031585.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15031592.png)
![(5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15031593.png)
![1-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)propan-2-ol](/img/structure/B15031595.png)
![cyclopropyl[1-hydroxy-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone](/img/structure/B15031596.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-[4-(pentyloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B15031601.png)
![ethyl (5Z)-5-(2,3-dimethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B15031614.png)
![ethyl 9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B15031627.png)
![(5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15031644.png)
![N-(2-methylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B15031652.png)
![(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B15031660.png)
![4-[3-(4-chlorophenyl)-1-hydroxy-11-(3-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B15031662.png)
![6-iodo-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B15031669.png)

